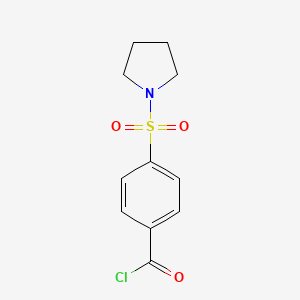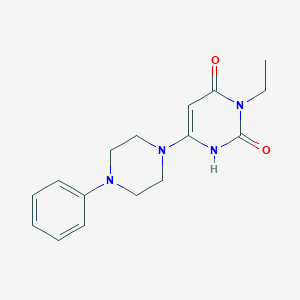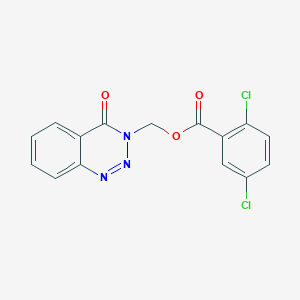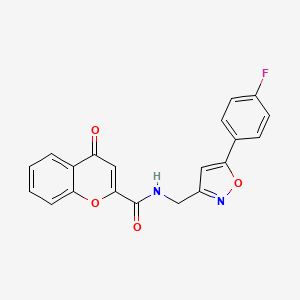
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in a variety of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways and Analytical Characterization : The synthesis of complex molecules often involves the creation of novel compounds with potential therapeutic applications. For example, the synthesis of novel 2-oxo-2H-chromene derivatives has been reported, demonstrating intricate synthetic routes and extensive analytical characterization, including chromatographic and spectroscopic techniques (Singh et al., 2017). This underscores the importance of synthetic chemistry in generating new molecules for further biological evaluation.
Crystal Structure Analysis : The determination of crystal structures of molecules is crucial for understanding their three-dimensional conformation and potential interaction with biological targets. Studies have been conducted on the crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing valuable insights into their molecular geometry and potential for further modification (Gomes et al., 2015).
Biological Applications
Antioxidant and Antimicrobial Activities : Derivatives of 2-oxo-4H-chromene have been explored for their antioxidant and antimicrobial properties. For instance, a series of (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives demonstrated good antioxidant activity and potent inhibition against various bacterial strains, highlighting their potential as leads for developing new antimicrobial agents (Battula et al., 2017).
Fluorescence Chemosensors : The development of fluorescent chemosensors based on chromene derivatives represents another application area. Such compounds have been designed for the selective detection of metal ions, showcasing the versatility of chromene derivatives in sensor technology (Meng et al., 2018).
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPCHWAWPDNEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)
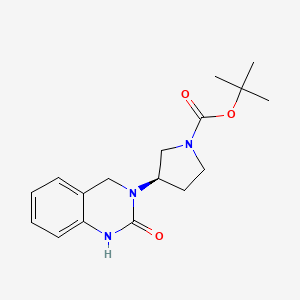

![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
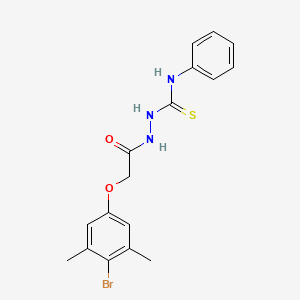
![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)

